3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one
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Overview
Description
3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a morpholine ring, and a fluorophenyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction involving a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups onto the quinazolinone core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving quinazolinone derivatives.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-3H-quinazolin-4-one and 2-phenyl-3H-quinazolin-4-one share a similar quinazolinone core but differ in their substituents.
Fluorophenyl Compounds: Compounds like 2-fluoroaniline and 2-fluorobenzamide contain the fluorophenyl group but lack the quinazolinone core.
Morpholine Derivatives: Compounds such as morpholine and N-methylmorpholine share the morpholine ring but differ in their overall structure.
Uniqueness
The uniqueness of 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one lies in its combination of the quinazolinone core, fluorophenyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-(morpholin-4-ylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-15-6-2-4-8-17(15)23-18(13-22-9-11-25-12-10-22)21-16-7-3-1-5-14(16)19(23)24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBLZEXGCHSEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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